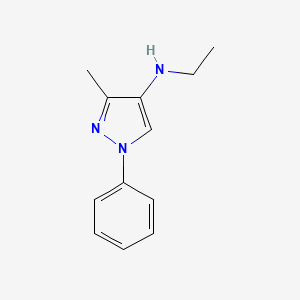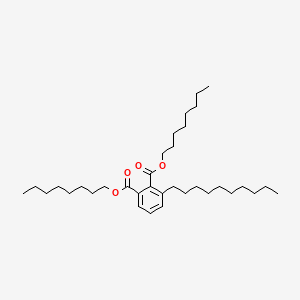![molecular formula C8H17N3O B13812740 1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one CAS No. 229499-89-2](/img/structure/B13812740.png)
1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an aminomethyl group attached to the piperazine ring, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one typically involves the reaction of piperazine with formaldehyde and a suitable ketone. One common method includes the use of polyphosphoric acid (PPA) as a catalyst to facilitate the cyclization process . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylpiperazin-1-yl)-2-(piperazin-1-yl)propan-1-one
- 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one
- 1-(3-Aminopropyl)-4-methylpiperazine
Uniqueness
1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one is unique due to its specific structural features, such as the aminomethyl group attached to the piperazine ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further distinguish it from similar compounds.
Properties
CAS No. |
229499-89-2 |
|---|---|
Molecular Formula |
C8H17N3O |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-[4-(aminomethyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C8H17N3O/c1-2-8(12)11-5-3-10(7-9)4-6-11/h2-7,9H2,1H3 |
InChI Key |
ZEJQTWUUNNCDJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCN(CC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812665.png)




![N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride](/img/structure/B13812693.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3,5-dimethylphenyl)-](/img/structure/B13812701.png)
![2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol;titanium](/img/structure/B13812709.png)
![4-Chloro-3-[3-(4-propan-2-ylphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13812713.png)
![methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate](/img/structure/B13812729.png)
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one](/img/structure/B13812734.png)

![5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812751.png)

